molecular formula C18H37NO2 B050096 Palmitoylethanolamide CAS No. 544-31-0

Palmitoylethanolamide

Cat. No.: B050096
CAS No.: 544-31-0
M. Wt: 299.5 g/mol
InChI Key: HXYVTAGFYLMHSO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide and lipid modulator . The main target of PEA is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It cannot strictly be considered a classic endocannabinoid because it lacks affinity for the cannabinoid receptors cb1 and cb2 .

Mode of Action

PEA exerts its effects through multiple mechanisms. It activates the energy-boosting, fat-burning, and anti-inflammatory PPAR alpha . PEA inhibits pro-inflammatory genes and the synthesis of numerous inflammatory chemicals by activating this important protein . It also activates the bliss gene, FAAH, which degrades natural anandamide . Furthermore, PEA supports the endocannabinoid system (ECS) via modulating endocannabinoid signaling and indirectly activating cannabinoid receptors .

Biochemical Pathways

PEA affects several biochemical pathways. It controls the inflammatory cascade, orchestrating precise adjustments in immune responses . It also exerts a direct influence on the cAMP/PKA pathway through the αi/o subunit . Moreover, PEA has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .

Pharmacokinetics

It is known that pea’s poor oral bioavailability has been overcome by advanced delivery systems . There is still a need for more research to understand its bioavailability, tissue distribution, and excretion pathways .

Result of Action

PEA has a variety of molecular and cellular effects. It has been shown to have anti-inflammatory, analgesic, antimicrobial, immunomodulatory, and neuroprotective effects . It is well tolerated and devoid of side effects in animals and humans . PEA’s actions on multiple molecular targets while modulating multiple inflammatory mediators provide therapeutic benefits in many applications .

Action Environment

Environmental factors can influence the action of PEA. For instance, the highly lipophilic nature of PEA limits its dissolution and absorption as well as the bioavailability for achieving health benefits by oral route . Furthermore, PEA is produced in the gastrointestinal tract in response to inflammatory stimuli, so exogenous intake is mandatory to achieve homeostasis . Intake of PEA could be through animal and/or vegetable food, but a high dosage is needed to achieve a therapeutic effect, so it must be compensated through dietary supplements .

Biochemical Analysis

Biochemical Properties

Palmitoylethanolamide interacts with pivotal targets, including PPARα, PPAR-δ, PPAR-γ, CB1, CB2, GPR55, and TRPV1 . It exerts a direct influence on the inflammatory cascade, orchestrating precise adjustments in immune responses .

Cellular Effects

The therapeutic impact of this compound reverberates across diverse physiological systems, such as the central nervous system, gastrointestinal tract, vascular network, and the digestive and respiratory system . It is effective in pain management and reducing inflammation and immune responses .

Molecular Mechanism

This compound operates both independently and in synergy with other compounds, like paracetamol, luteolin, and oxymetazoline . By inhibiting the expression of the enzyme hydrolyzing the endocannabinoid anandamide (AEA), or by stimulating the activity of the enzyme biosynthesizing the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound increases the endogenous levels of these lipid mediators and potentiates their actions at CB1, CB2, and TRPV1 receptors .

Temporal Effects in Laboratory Settings

Numerous animal studies have shown the inherent potential of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It is important to emphasize its relative lack of toxicity, even at high dosages .

Transport and Distribution

The distribution and local concentration of this compound, as well as the relative expression of FAAH, NAAH, and intracellular carrier(s) in the cells all contribute to the catabolism of exogenously administered this compound .

Scientific Research Applications

Comparison with Similar Compounds

Palmitoylethanolamide is part of the N-acylethanolamines family, which includes compounds such as:

Uniqueness: this compound is unique due to its broad spectrum of biological activities and its ability to modulate multiple molecular targets, making it a versatile compound for therapeutic applications .

Properties

IUPAC Name

N-(2-hydroxyethyl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYVTAGFYLMHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042254
Record name N-(2-Hydroxyethyl)palmitamide
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Molecular Weight

299.5 g/mol
Source PubChem
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Physical Description

Other Solid, Solid
Record name Hexadecanamide, N-(2-hydroxyethyl)-
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CAS No.

544-31-0
Record name Palmitoylethanolamide
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Record name Palmitoylethanolamide
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Melting Point

98.5 °C
Record name Palmitoylethanolamide
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

2-Aminoethanol (13.76 g, 225.3 mmol) was dissolved in CHCl3 (750 ml). To the solution was added dropwise palmitoyl chloride (15.48 g, 56.3 mmol) with stirring under ice cooling. Thereafter, the mixture was stirred at room temperature for 19 hours.
Quantity
13.76 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
15.48 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In an exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl stearate at 80° C. for 1 hour in the presence of 1% sodium methoxide. N-stearoylethanolamine with 96% purity was obtained after the removal of excess ethanolamine without further purification. In another exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl palmitate at 60° C. for 1.5 hours in the presence of 1% sodium methoxide. N-palmitoylethanolamine with 98% purity was obtained after the removal of excess ethanolamine without further purification. More examples of reacting the alkanolamine and the vinyl ester of the fatty acid to prepare the high-purity fatty acid N-acylalkanolamine in a high yield are described in Examples 1-8.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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